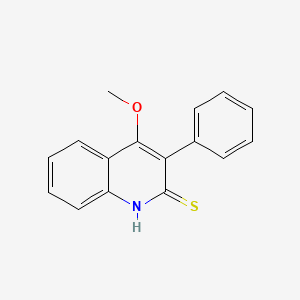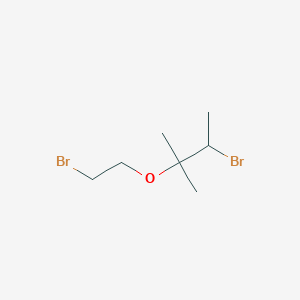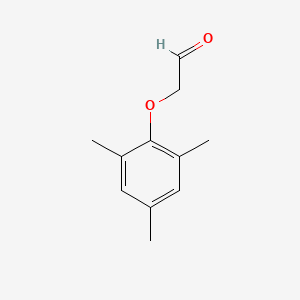
Methyl 2,5-bis(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-bis(trifluoromethyl)benzoate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,5-bis(trifluoromethyl)benzoate can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by esterification. The initial step involves the acylation of a benzene ring with a trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to esterification using methanol and an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: 2,5-bis(trifluoromethyl)benzoic acid
Reduction: 2,5-bis(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Methyl 2,5-bis(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of methyl 2,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 3,5-bis(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2,5-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups at specific positions on the benzene ring. This structural feature imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound in various applications .
Propiedades
Número CAS |
50870-30-9 |
|---|---|
Fórmula molecular |
C10H6F6O2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
methyl 2,5-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)6-4-5(9(11,12)13)2-3-7(6)10(14,15)16/h2-4H,1H3 |
Clave InChI |
LOPFTBBHYVFNTD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)






![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)


![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
